molecular formula C9H22SSi2 B14398890 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane CAS No. 89588-52-3

2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane

Cat. No.: B14398890
CAS No.: 89588-52-3
M. Wt: 218.51 g/mol
InChI Key: KKVQYZINKWFFRA-UHFFFAOYSA-N
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Description

2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of diethylsilane and dimethylsulfide in the presence of a catalyst to facilitate the formation of the thiadisilinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The silicon atoms can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon derivatives.

Scientific Research Applications

2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-sulfur interactions in biological systems.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane involves its interaction with various molecular targets, primarily through its silicon and sulfur atoms. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,2,6-thiadisilinane: Lacks the ethyl groups, resulting in different reactivity and applications.

    2,2-Diethyl-1,2,6-thiadisilinane: Similar structure but with different substituents, leading to variations in chemical behavior.

Uniqueness

2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane is unique due to the presence of both ethyl and methyl groups, which influence its steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

89588-52-3

Molecular Formula

C9H22SSi2

Molecular Weight

218.51 g/mol

IUPAC Name

2,2-diethyl-6,6-dimethyl-1,2,6-thiadisilinane

InChI

InChI=1S/C9H22SSi2/c1-5-12(6-2)9-7-8-11(3,4)10-12/h5-9H2,1-4H3

InChI Key

KKVQYZINKWFFRA-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(CCC[Si](S1)(C)C)CC

Origin of Product

United States

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